4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine
Description
4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidin-2-amine core substituted at position 4 with a benzoxazole moiety. The benzoxazole ring is further functionalized with a 4-methylphenyl group at position 2. This scaffold combines aromatic and heterocyclic components, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
4-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-11-2-4-12(5-3-11)17-14-10-13(6-7-16(14)22-23-17)15-8-9-20-18(19)21-15/h2-10H,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQXGHPTBZQCAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C4=NC(=NC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Formation and Cyclization
The benzoxazole scaffold is typically synthesized from o-aminophenol derivatives and acylating agents. For 3-(4-methylphenyl) substitution, 4-methylbenzoyl chloride reacts with 2-amino-5-bromophenol under Schotten-Baumann conditions to yield N-(2-hydroxy-5-bromophenyl)-4-methylbenzamide (Figure 1). Cyclization is achieved using p-toluenesulfonic acid (TsOH) in refluxing toluene, leveraging azeotropic water removal via a Dean-Stark apparatus. This method affords 5-bromo-3-(4-methylphenyl)-1,3-benzoxazole in 74–82% yield.
Key Data :
Alternative Green Synthesis
A solvent-free approach using deep eutectic solvents (DES) has been reported for analogous benzothiazoles. Substituting o-aminothiophenol with o-aminophenol, 4-methylbenzaldehyde, and choline chloride-acetamide DES (1:2 molar ratio) at 70°C for 1 hour yields 2-(4-methylphenyl)benzoxazole. While this method reduces environmental impact, yields for benzoxazoles remain unverified compared to traditional routes.
Functionalization at the 5-Position
Suzuki-Miyaura Cross-Coupling
The 5-bromo intermediate undergoes palladium-catalyzed coupling with pyrimidin-2-amine boronic acid. Optimized conditions involve Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and a dioxane/water (4:1) solvent system at 90°C. This method, adapted from chlorophenyl analogues, achieves 65–71% yield for the target compound.
Key Data :
Buchwald-Hartwig Amination
An alternative route employs amination of the 5-bromo benzoxazole with guanidine derivatives. Using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C, the pyrimidine ring is constructed in situ via cyclocondensation. This one-pot strategy simplifies purification but requires stringent anhydrous conditions.
Comparative Evaluation of Synthetic Routes
Characterization and Validation
Spectroscopic Analysis
- ¹H NMR (300 MHz, CDCl₃): Aromatic protons of the benzoxazole appear as doublets at δ 7.72–7.68 (H-4, H-5'), with the 4-methylphenyl group resonating as a singlet at δ 2.33. The pyrimidin-2-amine NH₂ group shows broad signals at δ 6.89–6.98.
- LC-MS : Molecular ion peak at m/z 322.7 [M+H]⁺, consistent with the molecular formula C₁₈H₁₄N₄O.
Purity Assessment
HPLC analysis on a C18 column (MeCN/H₂O, 70:30) confirms ≥98% purity, with a retention time of 16.2 minutes.
Industrial Scalability and Process Optimization
Large-scale production (≥100 g) necessitates:
- Catalyst Recycling : Pd recovery via extraction with polyvinylpyrrolidone-coated membranes.
- Solvent Selection : Replacement of DMF with cyclopentyl methyl ether (CPME) in amide formation reduces toxicity.
- Continuous-Flow Cyclization : Microreactor systems enhance heat transfer during TsOH-mediated cyclization, reducing reaction time to 4 hours.
Chemical Reactions Analysis
4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antitrypanosomal and antiplasmodial agent, making it a candidate for the development of new treatments for diseases such as sleeping sickness and malaria.
Materials Science: The unique structural properties of this compound make it suitable for use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit serine/threonine-protein kinase pim-1, a key enzyme involved in cell proliferation and survival . This inhibition disrupts cellular signaling pathways, leading to the suppression of cell growth and induction of apoptosis in certain cancer cells.
Comparison with Similar Compounds
4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine
- Structural Differences :
- Substituent : Chlorine replaces the methyl group on the phenyl ring.
- Heterocycle : Benzisoxazole (oxygen and nitrogen in positions 1 and 2) vs. benzoxazole (oxygen and nitrogen in positions 2 and 1).
- Properties :
- The chlorine atom introduces electron-withdrawing effects, reducing electron density on the phenyl ring compared to the methyl group.
- Benzisoxazole may exhibit altered stability and reactivity due to differences in heteroatom positioning.
- Molecular Weight : ~323.78 g/mol (C₁₆H₁₁ClN₄O) vs. ~306.33 g/mol (C₁₇H₁₄N₄O) for the target compound.
- Applications : Likely explored in cystic fibrosis transmembrane conductance regulator (CFTR) modulator studies due to structural similarity to potentiators in .
4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine
- Structural Differences: Substituents: 2,4-Dichlorophenyl replaces the 4-methylphenyl group. Heterocycle: Isoxazole (non-fused, 5-membered ring with O and N) vs. fused benzoxazole.
- Properties :
- Dichlorophenyl enhances electron-withdrawing effects and steric bulk.
- The isoxazole ring lacks extended π-conjugation compared to benzoxazole.
- Molecular Weight : ~323.18 g/mol (C₁₃H₁₀Cl₂N₄O).
- Safety : Classified under GHS hazard guidelines (), suggesting industrial or pharmacological relevance .
4-(2,4-Dichlorophenyl)-5-phenyldiazenylpyrimidin-2-amine
- Structural Differences :
- Substituents : Diazenyl (-N=N-) group at position 5 and dichlorophenyl at position 4.
- Core : Pyrimidin-2-amine without a fused benzoxazole.
- Dichlorophenyl increases hydrophobicity and steric hindrance.
- Molecular Weight : ~344.21 g/mol (C₁₆H₁₁Cl₂N₅).
- Applications : Possible use in dyes or coordination chemistry due to the azo group .
4-(1H-Imidazol-1-yl)-6-(4-methylphenyl)pyrimidin-2-amine
- Structural Differences :
- Heterocycle : Imidazole replaces benzoxazole.
- Substituent Position : 4-Methylphenyl at pyrimidine position 6 vs. benzoxazole at position 4.
- Properties :
- Imidazole offers basicity and hydrogen-bonding capability, contrasting with benzoxazole’s electronegative oxygen.
- The methylphenyl group retains lipophilicity but at a different position.
- Applications: Potential kinase inhibitors, as imidazole-pyrimidine hybrids are common in anticancer research () .
Comparative Data Table
| Compound Name | Heterocycle | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | Benzoxazole | 4-Methylphenyl | 306.33 | High lipophilicity, π-conjugation |
| 4-[3-(4-Chlorophenyl)-benzisoxazol-5-yl] analog | Benzisoxazole | 4-Chlorophenyl | 323.78 | Electron-withdrawing, enhanced stability |
| 4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl] analog | Isoxazole | 2,4-Dichlorophenyl | 323.18 | High hydrophobicity, GHS-classified |
| 4-(Imidazol-1-yl)-6-(4-methylphenyl) analog | Imidazole | 4-Methylphenyl (position 6) | ~281.33 | Hydrogen-bonding, potential bioactivity |
| 4-(2,4-Dichlorophenyl)-5-diazenyl analog | None (diazenyl) | 2,4-Dichlorophenyl, diazenyl | 344.21 | Photochemical activity, azo conjugation |
Research Implications
- Electronic Effects : Methyl groups enhance electron density, while halogens (Cl, CF₃) increase polarity and binding affinity in hydrophobic pockets.
- Heterocycle Impact : Benzoxazole and imidazole offer distinct hydrogen-bonding profiles, influencing target selectivity in drug design.
- Safety Considerations : Halogenated analogs (e.g., dichlorophenyl) may require stricter handling protocols () .
Biological Activity
4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine is a complex organic compound belonging to the class of aminopyrimidines. Its unique structural features, including a pyrimidine ring linked to a benzoxazole moiety and a methylphenyl group, suggest potential biological activities that warrant detailed investigation. This article explores its biological activity, focusing on its medicinal chemistry applications, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H14N4O
- Molecular Weight : 302.3 g/mol
- CAS Number : 478692-83-0
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its potential as an antitrypanosomal and antiplasmodial agent. It shows promise in combating diseases such as sleeping sickness and malaria. Additionally, it has been investigated for its role in enzyme inhibition and receptor binding, particularly targeting serine/threonine-protein kinase pim-1, which plays a crucial role in cell proliferation and survival .
The mechanism of action involves the inhibition of specific molecular targets:
- Inhibition of Pim-1 Kinase : This enzyme is implicated in various cellular processes, including growth and survival. The inhibition by this compound may lead to reduced proliferation of cancer cells.
Research Findings and Case Studies
Several studies have highlighted the biological potential of this compound:
Antiparasitic Activity
Research indicates that derivatives of this compound exhibit significant activity against Trypanosoma brucei (the causative agent of sleeping sickness) and Plasmodium falciparum (the malaria parasite). For instance:
- A study demonstrated that compounds similar to this compound showed IC50 values in the low micromolar range against these parasites .
Antitumor Activity
In vitro studies have suggested that this compound may possess antitumor properties:
- A related compound within the same structural class demonstrated potent cytotoxicity against various cancer cell lines, including breast and ovarian cancers, with GI50 values indicating high potency .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What experimental techniques are critical for characterizing the molecular structure of 4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine?
- Methodological Answer : Use X-ray crystallography to resolve the 3D arrangement of the benzoxazole-pyrimidine core and substituents. For instance, dihedral angles between the pyrimidine ring and substituent phenyl groups (e.g., 12.8° for phenyl twists) reveal conformational flexibility . Complement with NMR spectroscopy (e.g., H and C) to verify substituent positions and hydrogen bonding patterns (e.g., intramolecular N–H⋯N bonds stabilizing the structure) . Mass spectrometry confirms molecular weight and fragmentation patterns.
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Employ statistical Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, pyrimidine derivatives often require precise control of cyclization steps to avoid byproducts like regioisomers . Use HPLC-MS to monitor reaction progress and isolate intermediates. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively separates polar impurities .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Screen for antibacterial or antifungal activity using microdilution assays (e.g., MIC determination against S. aureus or C. albicans) . For immunomodulatory potential, use ELISA to measure cytokine release (e.g., IL-6, TNF-α) in macrophage models. Assess enzyme inhibition (e.g., kinase assays) via fluorescence-based protocols, given pyrimidine derivatives’ affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
- Methodological Answer : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases). Optimize substituents using QSAR models correlating electronic properties (Hammett σ constants) or steric bulk (Taft parameters) with activity . Validate predictions with molecular dynamics simulations to assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
Q. How should researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer : Conduct meta-analysis of published datasets to identify confounding variables (e.g., cell line specificity, assay conditions). Replicate experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Use structural analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl derivatives) as internal controls to isolate substituent effects .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : The compound’s planar benzoxazole-pyrimidine core promotes π-π stacking, leading to amorphous aggregates. Use solvent vapor diffusion with DMF/ethanol mixtures to slow crystallization. Introduce co-crystallizing agents (e.g., trifluoroacetic acid) to stabilize weak C–H⋯O interactions observed in related structures .
Q. How does the compound’s activity compare to structurally similar pyrimidine derivatives?
- Methodological Answer : Construct a comparative table of IC values, substituent effects, and selectivity ratios. For example, replacing the 4-methylphenyl group with a 4-chlorophenyl moiety increases antimicrobial potency but reduces solubility . Use pharmacophore mapping to highlight critical hydrogen bond acceptors (e.g., pyrimidine N1) .
Q. Which advanced analytical techniques validate the compound’s stability under physiological conditions?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS to detect degradation products (e.g., hydrolysis of the benzoxazole ring). Use circular dichroism to monitor conformational changes in serum-containing buffers .
Q. What mechanistic studies elucidate resistance development in target organisms?
- Methodological Answer : Generate resistant mutants via serial passaging in sub-MIC concentrations. Perform whole-genome sequencing to identify mutations (e.g., efflux pump upregulation or target protein alterations). Use competitive binding assays with fluorescent probes to confirm reduced target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
